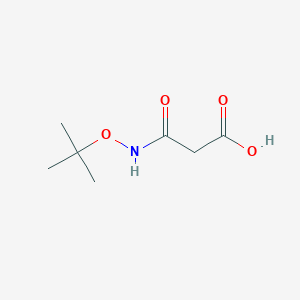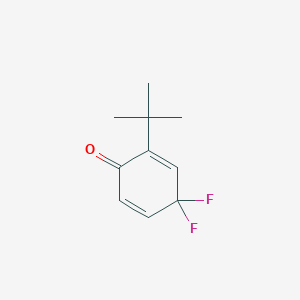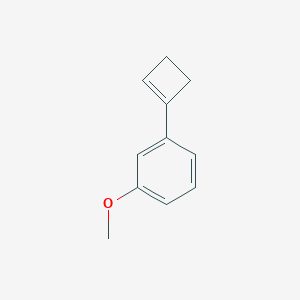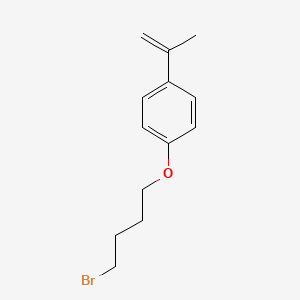![molecular formula C15H26O2 B12577326 [1,1'-Bicyclohexyl]-1-propanoic acid CAS No. 194979-52-7](/img/structure/B12577326.png)
[1,1'-Bicyclohexyl]-1-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bicyclohexyl]-1-propanoic acid is an organic compound with the molecular formula C16H28O2. It is a derivative of bicyclohexyl, where a propanoic acid group is attached to one of the cyclohexyl rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bicyclohexyl]-1-propanoic acid typically involves the reaction of bicyclohexyl with propanoic acid under specific conditions. One common method is the esterification of bicyclohexyl with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of [1,1’-Bicyclohexyl]-1-propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Bicyclohexyl]-1-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Bicyclohexyl]-1-propanoic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of various enzymes and receptors.
Medicine
In medicine, [1,1’-Bicyclohexyl]-1-propanoic acid derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used as an additive in the production of polymers and resins. It enhances the mechanical properties and stability of these materials, making them suitable for various applications.
Wirkmechanismus
The mechanism of action of [1,1’-Bicyclohexyl]-1-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propanoic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the bicyclohexyl structure provides a hydrophobic environment that can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclohexyl: A simpler compound with two cyclohexyl rings but without the propanoic acid group.
Dicyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness
[1,1’-Bicyclohexyl]-1-propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical modifications and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
194979-52-7 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
3-(1-cyclohexylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C15H26O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h13H,1-12H2,(H,16,17) |
InChI-Schlüssel |
XLSWUJLBPQURNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CCCCC2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)




methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)


